N-[(5-cyclopropylpyridin-3-yl)methyl]oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(13-3-5-19-6-4-13)17-9-11-7-14(10-16-8-11)12-1-2-12/h7-8,10,12-13H,1-6,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCBYAFEUKLXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]oxane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropylpyridine Intermediate: The synthesis begins with the preparation of the 5-cyclopropylpyridine intermediate. This can be achieved through cyclopropanation of a suitable pyridine derivative using reagents like diazomethane or cyclopropylcarbene.
Coupling with Oxane Derivative: The cyclopropylpyridine intermediate is then coupled with an oxane derivative, such as tetrahydropyran-4-carboxylic acid, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amidation reaction. This can be achieved by reacting the carboxylic acid group of the oxane derivative with an amine group from the cyclopropylpyridine intermediate in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or oxane rings are replaced with other groups. Common reagents for substitution include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]oxane-4-carboxamide has a wide range of scientific research applications, including:
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, the compound is used in the development of new materials, coatings, and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(5-cyclopropylpyridin-3-yl)methyl]oxane-4-carboxamide with three classes of analogous compounds, emphasizing structural, physicochemical, and functional differences.
Benzimidazole Derivatives ()

Benzimidazole-based compounds (e.g., N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) ) share a heteroaromatic core but differ in substituents and flexibility:
- Aromatic System : Benzimidazoles feature a fused benzene-imidazole ring, enabling π-π stacking and enhanced planarity compared to the pyridine-oxane system.
- Biological Relevance : Benzimidazoles are well-documented protease inhibitors and antimicrobial agents, but the pyridine-oxane hybrid may prioritize different target interactions due to reduced planarity and altered hydrogen-bonding capacity.
Oxetane/Acetamide Hybrids ()
The crystal structure of N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide (9a) highlights key differences:
- Ring Size : Oxetane (3-membered) vs. oxane (6-membered) rings confer distinct strain and conformational dynamics. Oxetanes are increasingly used in drug design for improving solubility and metabolic stability.
- Halogen Substitution : The bromine in 9a enhances electrophilicity, while the cyclopropyl group in the target compound may reduce reactivity, favoring passive diffusion.
- Crystallographic Behavior : Both compounds exhibit hydrogen-bonding networks, but the oxane ring’s larger size in the target compound could allow for greater torsional flexibility .
Methyl Violet and Dye Analogs ()

While Methyl Violet is a triarylmethane dye with a charged aromatic system, the target compound’s neutral pyridine-oxane scaffold lacks conjugated chromophores. This difference underscores divergent applications: dyes rely on extended π-systems for light absorption, whereas carboxamides often prioritize target binding via hydrogen bonds and steric complementarity.
Data Table: Structural and Functional Comparison
| Parameter | Target Compound | Benzimidazole (B1) | Oxetane Hybrid (9a) |
|---|---|---|---|
| Core Structure | Pyridine-oxane carboxamide | Benzimidazole-methoxy aniline | Oxetane-bromoacetamide |
| Ring System | 6-membered oxane | Fused benzene-imidazole | 3-membered oxetane |
| Key Substituent | Cyclopropyl (pyridine) | Methoxy (aniline) | Bromine (phenyl), Chloromethyl (oxetane) |
| Hydrogen-Bonding Capacity | Amide (C=O, NH) | Amine (NH), ether (OCH₃) | Amide (C=O, NH), halogen (Br) |
| Flexibility | Moderate (oxane chair conformers) | Low (planar aromatic system) | High (strained oxetane) |
| Potential Applications | Enzyme inhibition, polymer design | Antimicrobial agents | Crystallography models, drug scaffolds |
Research Findings and Implications
- Synthetic Accessibility : The cyclopropyl group in the target compound may complicate synthesis compared to simpler substituents (e.g., methyl or methoxy groups), requiring specialized reagents or conditions .
- Crystallography : SHELX software () has been pivotal in resolving structures of related carboxamides, suggesting its utility for analyzing the target compound’s conformation and packing .
- Biological Performance : While benzimidazoles and oxetane hybrids show validated bioactivity, the pyridine-oxane system’s performance remains speculative without empirical data. Computational modeling (e.g., docking studies) could predict target affinity relative to analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
